6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione
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Overview
Description
6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione is a synthetic organic compound with the molecular formula C16H20N4O2 It belongs to the class of diazinane derivatives and is characterized by the presence of an amino group, a benzyl group, and a cyclopentylamino group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazinane intermediate in the presence of a base.
Addition of the Cyclopentylamino Group: The cyclopentylamino group is introduced through a nucleophilic substitution reaction, where a cyclopentylamine reacts with the diazinane intermediate.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, cyclopentylamines, and other nucleophiles or electrophiles in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-benzyl-5-(cyclohexylamino)-1,3-diazinane-2,4-dione: Similar structure with a cyclohexylamino group instead of a cyclopentylamino group.
6-Amino-1-benzyl-5-(methylamino)-1,3-diazinane-2,4-dione: Similar structure with a methylamino group instead of a cyclopentylamino group.
6-Amino-1-benzyl-5-(phenylamino)-1,3-diazinane-2,4-dione: Similar structure with a phenylamino group instead of a cyclopentylamino group.
Uniqueness
6-Amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione is unique due to the presence of the cyclopentylamino group, which imparts specific steric and electronic properties to the molecule
Properties
Molecular Formula |
C16H22N4O2 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
6-amino-1-benzyl-5-(cyclopentylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H22N4O2/c17-14-13(18-12-8-4-5-9-12)15(21)19-16(22)20(14)10-11-6-2-1-3-7-11/h1-3,6-7,12-14,18H,4-5,8-10,17H2,(H,19,21,22) |
InChI Key |
BMHMJCQBNARAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2C(N(C(=O)NC2=O)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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